Ethylammonium nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Ethylammonium nitrate can be synthesized through several methods:

Reaction between ethanol and ammonia:

Reductive amination of acetaldehyde: This method involves the reaction of acetaldehyde with ammonia and hydrogen to produce ethylaminium.

Hydrogenation of nitro compounds: This compound can also be obtained by the hydrogenation of nitro compounds in the presence of a nickel catalyst.

化学反应分析

Decomposition and Derivative Formation

EAN undergoes thermal and acid-induced decomposition:

Thermal Decomposition

| Temperature | Products | Mechanism | Sources |

|---|---|---|---|

| 250°C | NOx, NH3, CO2 | Oxidative breakdown of cation and anion |

Reaction with Concentrated H2SO4\mathrm{H_2SO_4}H2SO4

CH3CH2NH3+NO3−+H2SO4→CH3CH2NHNO2+H2O+HSO4−

This produces ethylnitramine , a secondary explosive precursor, via dehydration .

Redox Behavior

The nitrate anion (NO3−) acts as the primary oxidizing agent in EAN:

Electrochemical studies show NO3− reduction dominates at potentials below −0.5 V vs. OCP .

Coordination Chemistry in Solvent Extraction

EAN enhances metal ion extraction via nitrate coordination:

Key Findings :

-

EAN’s low water content minimizes competing ligands, maximizing nitrate coordination .

-

31P-NMR confirms direct TBP-metal bonding (δ = −0.5 to +2.0 ppm shift) .

Acid-Base Interactions

EAN participates in proton transfer due to its Brønsted acidity (pKa of ethylammonium ≈ 10.6):

Hydrogen-Bonding Networks

EAN’s 3D hydrogen-bonding framework influences reactivity:

| Property | Value | Implication | Sources |

|---|---|---|---|

| Hydrogen bond energy | −25 to −35 kJ/mol | Stabilizes transition states in reactions | |

| Proton mobility | 1.2×10−3S/cm | Facilitates Grotthuss-type conduction |

Molecular dynamics simulations reveal these networks mediate ion pairing and solvation dynamics .

科学研究应用

Ethylammonium nitrate has numerous applications in scientific research:

作用机制

Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.

相似化合物的比较

Ethylammonium nitrate can be compared with other similar compounds, such as:

Methylamine (CH₃NH₂): A simpler amine with one less carbon atom.

Ethylenediamine (C₂H₄(NH₂)₂): A diamine with two amine groups.

Propylamine (C₃H₇NH₂): A primary amine with one additional carbon atom compared to ethylaminium.

This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .

属性

分子式 |

C2H8N+ |

|---|---|

分子量 |

46.09 g/mol |

IUPAC 名称 |

ethylazanium |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |

InChI 键 |

QUSNBJAOOMFDIB-UHFFFAOYSA-O |

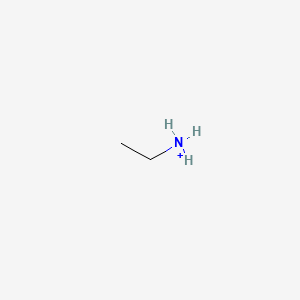

SMILES |

CC[NH3+] |

规范 SMILES |

CC[NH3+] |

Pictograms |

Irritant |

同义词 |

ethylammonium ethylammonium nitrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。